Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
Description
Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound with the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.24 g/mol . Its structure comprises three key functional groups:
- A pyrrolidine ring (a five-membered saturated nitrogen heterocycle).
- A cyanomethyl group (-CH₂CN) at the 3-position of the pyrrolidine ring.
- A tert-butyl ester (-CO₂C(CH₃)₃) as a protective group at the 1-position.
The compound is synthesized via reaction of pyrrolidine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH) in anhydrous solvents like dichloromethane or tetrahydrofuran (THF) . Its chirality (S-configuration) enhances specificity in biological interactions, making it valuable in drug design and organic synthesis. Key applications include influenza virus neuraminidase inhibition and use as a synthetic intermediate in therapeutic agent development .
Properties
IUPAC Name |
tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLBXZOFLWOERN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679043 | |
| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142253-46-1 | |
| Record name | tert-Butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring, a cyanomethyl group, and a tert-butyl ester moiety. Its chirality, denoted by its (S)-configuration, plays a crucial role in its interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 210.24 g/mol |
| Functional Groups | Pyrrolidine, Cyanomethyl, Tert-butyl ester |
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The compound can act as an inhibitor or activator , depending on its structural features:
- Enzyme Interaction : The cyanomethyl group may function as a nucleophile or electrophile, while the pyrrolidine ring can participate in hydrogen bonding and other non-covalent interactions, modulating the activity of target enzymes.
- Biological Pathways : By binding to active sites on enzymes, the compound influences metabolic pathways and can alter physiological responses.
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antiviral Activity : The compound has been investigated for its ability to inhibit viral neuraminidase, which is crucial for the replication of influenza viruses. Studies indicate that similar compounds exhibit competitive inhibition mechanisms against neuraminidase enzymes .
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, although specific mechanisms and efficacy require further investigation.
- Antimicrobial Effects : Compounds with similar structures have shown promise as antibacterial and antifungal agents, indicating potential for broad-spectrum antimicrobial applications.
Case Studies and Research Findings
- Influenza Virus Neuraminidase Inhibition :
- Synthetic Applications in Drug Development :
- Potential as a Therapeutic Agent :
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate are influenced by its unique substituents and stereochemistry. Below is a detailed comparison with structurally analogous compounds:
Substituent Variations on the Pyrrolidine Ring
Key Insight: The cyanomethyl group in the target compound provides distinct electronic and steric effects compared to bulkier substituents (e.g., bromopyrimidinyl) or polar groups (e.g., hydroxyl). This enhances its suitability as a flexible intermediate in medicinal chemistry .
Ring Structure Modifications
| Compound Name | Ring Structure | Molecular Formula | Key Properties | Reference |
|---|---|---|---|---|
| Tert-butyl 3-hydroxy-3-methylpiperidine-1-carboxylate | Piperidine (6-membered) | C₁₂H₂₁NO₃ | Reduced ring strain compared to pyrrolidine; altered pharmacokinetics | |
| Tert-butyl 3-(1,3,6,2-dioxazaborocan-2-yl)pyrrolidine-1-carboxylate | Pyrrolidine + dioxazaborocane | C₁₃H₂₅BN₂O₄ | Enhanced stability and boron-mediated reactivity for catalytic applications | |
| Tert-butyl (3R)-3-ethynyl-3-methylpyrrolidine-1-carboxylate | Ethynyl-modified pyrrolidine | C₁₂H₁₉NO₂ | Alkyne group enables click chemistry modifications |
Key Insight : The five-membered pyrrolidine ring in the target compound balances conformational flexibility and steric hindrance, unlike larger (piperidine) or smaller (azetidine) rings. This optimizes interactions with biological targets like enzymes .
Functional Group Combinations
| Compound Name | Functional Groups | Molecular Formula | Key Properties | Reference |
|---|---|---|---|---|
| Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | Hydroxyl, trifluoromethyl | C₁₀H₁₆F₃NO₃ | Lipophilic trifluoromethyl group improves blood-brain barrier penetration | |
| Tert-butyl 3-(5-aminopyridin-3-yl)pyrrolidine-1-carboxylate | Aminopyridinyl | C₁₄H₂₁N₃O₂ | Aromatic amine enhances π-π stacking in receptor binding | |
| Tert-butyl 3-(4-bromo-2-chlorophenoxy)pyrrolidine-1-carboxylate | Halogenated phenoxy | C₁₅H₁₉BrClNO₃ | Bromine and chlorine substituents enhance antimicrobial activity |
Key Insight: The cyanomethyl group offers a balance of moderate polarity and steric bulk, unlike highly polar (e.g., hydroxyl) or lipophilic (e.g., trifluoromethyl) groups. This makes the compound versatile in both aqueous and organic reaction environments .
Q & A
Basic Questions
Q. What established synthesis protocols are available for Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate?
- Methodology :
- Step 1 : React pyrrolidine derivatives with tert-butyl chloroformate under basic conditions (e.g., triethylamine or NaH) in anhydrous solvents like dichloromethane or THF .
- Step 2 : Introduce the cyanomethyl group via nucleophilic substitution or coupling reactions. For example, cyanoacetic acid derivatives can be used with coupling agents like EDC/HOBT .
- Step 3 : Purify via column chromatography or crystallization using solvents such as ethyl acetate/hexane mixtures .
- Key Conditions : Maintain inert atmosphere (N₂/Ar) to prevent oxidation of sensitive groups .
Q. How is the compound characterized post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry and purity. For example, ¹H NMR peaks for the tert-butyl group appear as a singlet at ~1.4 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
- Infrared Spectroscopy (IR) : Detect functional groups (e.g., C≡N stretch at ~2250 cm⁻¹) .
Q. What purification methods are effective for this compound?
- Chromatography : Use silica gel columns with gradient elution (e.g., 5–30% EtOAc in hexane) .
- Deprotection : For intermediates, trifluoroacetic acid (TFA) in dichloromethane removes tert-butyl groups, followed by neutralization with NaHCO₃ and extraction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce by-products?
- Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the cyanomethyl group .
- Catalyst Use : DMAP accelerates esterification reactions .
- Data Table : Comparison of Solvent Effects
| Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DCM | 65 | 90 | |
| THF | 72 | 88 | |
| DMF | 85 | 95 |
Q. How to resolve contradictions in spectroscopic data during characterization?
- Troubleshooting :
- Impurity Analysis : Use HPLC to detect trace by-products (e.g., unreacted starting materials) .
- Isotopic Labeling : Deuterated solvents in NMR help distinguish overlapping signals .
- X-ray Crystallography : Resolve ambiguous stereochemistry .
Q. What strategies enable functionalization of the cyanomethyl group for downstream applications?
- Functionalization Routes :
- Oxidation : Convert cyanomethyl to carboxylic acid using KMnO₄/H₂SO₄ .
- Nucleophilic Substitution : Replace cyanomethyl with amines or thiols under basic conditions .
- Cross-Coupling : Suzuki-Miyaura reactions with aryl halides using Pd catalysts .
Q. What are the compound’s potential applications in medicinal chemistry?
- Research Applications :
- Enzyme Inhibition : The pyrrolidine scaffold and cyanomethyl group may interact with protease active sites .
- Prodrug Development : Tert-butyl esters enhance bioavailability, while the nitrile group can be metabolized to active carboxylic acids .
- Case Study : Analogous compounds (e.g., tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate) show antiviral activity via RNA polymerase inhibition .
Data Contradiction Analysis
Q. How to address variability in reported synthetic yields?
- Root Causes :
- Reagent Purity : Commercial cyanoacetic acid derivatives may vary in quality, affecting coupling efficiency .
- Reaction Scale : Milligram-scale reactions often yield lower efficiencies than gram-scale due to surface-area-to-volume ratios .
- Mitigation : Standardize reagents via pre-purification (e.g., distillation) and optimize stirring rates for scalability .
Methodological Recommendations
- Synthesis : Prioritize DMF as a solvent for cyanomethyl group introduction due to higher yields .
- Characterization : Combine ¹³C NMR and HSQC to confirm quaternary carbon assignments .
- Functionalization : Use Pd(PPh₃)₄ for cross-coupling reactions to minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
